VIP Antagonist
Overview
Description
Vasoactive intestinal peptide (VIP) antagonists are compounds that inhibit the action of vasoactive intestinal peptide, a 28-amino acid neuropeptide with various physiological roles, including vasodilation, immune regulation, and neurotransmission . VIP antagonists are designed to block the interaction between VIP and its receptors, thereby modulating the physiological effects mediated by VIP .
Mechanism of Action
Target of Action
Viphyb, also known as “Vip-NE hybrid antag”, “(Vip-neurotensin) hybrid antagonist”, or “Neurotensin(6-11)vip(7-28)”, is a vasoactive intestinal polypeptide (VIP) receptor antagonist . Its primary targets are the VIP receptors, specifically VPAC1, VPAC2, and PAC1 . These receptors are expressed on various immune cells such as T-cells and macrophages . VIP is a neuropeptide hormone that suppresses Th1-mediated cellular immunity .
Mode of Action
Viphyb interacts with its targets by inhibiting the binding of VIP to its receptors . This pharmacological blockade of VIP-receptor binding prevents the up-regulation of PD-L1 and PD-1 expression on dendritic cells (DC) and activated CD8+ T-cells, respectively . This results in enhanced CD80, CD86, and MHC-II expression on conventional and plasmacytoid DC .
Biochemical Pathways
The inhibition of VIP receptors by Viphyb affects several biochemical pathways. It increases type-I IFN synthesis and the numbers of IFN-γ- and TNF-α-expressing NK cells and T-cells . It also increases the numbers of mCMV-M45 epitope-peptide-MHC-I tetramer CD8+ T-cells following mCMV infection .
Pharmacokinetics
It is known that viphyb is administered through daily subcutaneous injections . More research is needed to fully understand the ADME properties of Viphyb and their impact on its bioavailability.
Result of Action
The administration of Viphyb has been shown to enhance cellular antiviral immunity in murine cytomegalovirus infected mice . It markedly enhances survival, viral clearance, and reduces liver and lung pathology compared with saline-treated controls . The numbers of effector/memory CD8+ T-cells and mature NK cells are increased in Viphyb-treated mice compared with PBS-treated groups . Furthermore, Viphyb treatment lowers the percentage of Treg cells in spleens compared with PBS-treated WT mice following mCMV infection, while significantly decreasing levels of serum VEGF induced by mCMV-infection .
Action Environment
The action of Viphyb can be influenced by environmental factors. For instance, in a murine model of acute myeloid leukemia, subcutaneous administration of small doses of Viphyb enhanced the autologous T cell response . This suggests that the efficacy of Viphyb can be influenced by the presence of specific diseases or conditions.
Biochemical Analysis
Biochemical Properties
The (Vip-neurotensin) hybrid antagonist interacts with VIP receptors in the central nervous system . It was designed to maintain the binding capacity of VIP, while losing the agonistic properties, representing a classical competitive receptor antagonist .
Cellular Effects
The (Vip-neurotensin) hybrid antagonist has been found to inhibit VIP-stimulated mitosis in whole embryo cultures and in a variety of cancer cell lines in vitro and in vivo . This suggests that it has significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The (Vip-neurotensin) hybrid antagonist exerts its effects at the molecular level through binding interactions with VIP receptors in the central nervous system . It acts as a competitive receptor antagonist, blocking the agonistic properties of VIP .
Temporal Effects in Laboratory Settings
The effects of the (Vip-neurotensin) hybrid antagonist have been observed over time in laboratory settings. Chronic injections of the molecule resulted in neuronal damage, disruption of the diurnal rhythmicity of motor behavior, and retardation in the acquisition of neonatal reflexes in rats .
Dosage Effects in Animal Models
In animal models, the effects of the (Vip-neurotensin) hybrid antagonist vary with different dosages. Acute administration of the antagonist resulted in blockade of VIP-mediated potentiation of sexual behavior and chronic intracerebroventricular application impaired VIP-associated learning abilities .
Metabolic Pathways
Its interaction with VIP receptors suggests that it may influence metabolic flux or metabolite levels .
Transport and Distribution
Its interaction with VIP receptors in the central nervous system suggests that it may be transported and distributed in a manner similar to VIP .
Subcellular Localization
Its interaction with VIP receptors in the central nervous system suggests that it may be localized in a manner similar to VIP .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VIP antagonists typically involves peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of VIP antagonists may involve large-scale SPPS or recombinant DNA technology to produce the peptide in microbial systems. The peptides are then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: VIP antagonists can undergo various chemical reactions, including:
Oxidation: VIP antagonists may be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.
Substitution: Amino acid residues in VIP antagonists can be substituted with other residues to enhance stability or activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability, activity, or altered conformation .
Scientific Research Applications
VIP antagonists have a wide range of scientific research applications, including:
Comparison with Similar Compounds
Pituitary adenylate cyclase-activating polypeptide (PACAP) antagonists: These compounds inhibit the action of PACAP, a neuropeptide similar to VIP.
Glucagon-like peptide (GLP) antagonists: These compounds inhibit the action of GLP, another member of the same peptide family as VIP.
Uniqueness: VIP antagonists are unique in their ability to specifically target VIP receptors and modulate the physiological effects mediated by VIP . Unlike PACAP and GLP antagonists, VIP antagonists have a distinct role in regulating immune responses and vasodilation .
Biological Activity
Vasoactive Intestinal Peptide (VIP) antagonists are compounds that inhibit the action of VIP, a neuropeptide involved in various physiological processes, including vasodilation, immune responses, and neurotransmission. This article delves into the biological activity of VIP antagonists, focusing on their mechanisms, effects on immune responses, and potential therapeutic applications.
Overview of VIP and Its Receptors
VIP exerts its effects through binding to two primary receptors: VPAC1 and VPAC2. These receptors are widely distributed in the central nervous system (CNS) and peripheral tissues, mediating diverse biological functions. In cancer biology, VIP has been implicated in tumor progression by promoting immune evasion mechanisms.
VIP antagonists work by blocking the binding of VIP to its receptors, thereby inhibiting downstream signaling pathways that promote tumor growth and immune suppression. For instance, studies have shown that VIP antagonists can enhance T-cell activation and proliferation, leading to improved anti-tumor immunity.
Key Findings from Recent Research
- T-cell Activation : A study demonstrated that the VIP antagonist ANT308 significantly increased CD69 expression on both CD4+ and CD8+ T cells at concentrations as low as 0.3-0.4 µM. This indicates a potent enhancement of T-cell activation compared to other antagonists like VIPhyb, which had a much higher EC50 value .
- Anti-leukemic Activity : Research on murine models of acute myeloid leukemia (AML) showed that treatment with VIP antagonists like ANT308 resulted in a marked increase in anti-leukemic responses. The study found that these antagonists could enhance the T-cell-dependent immune response against leukemia cells by inhibiting VIP signaling .
- Combination Therapies : In pancreatic ductal adenocarcinoma (PDAC) models, combining VIP antagonists with anti-PD-1 therapy resulted in synergistic effects, leading to decreased tumor burden and improved survival rates in treated mice. This combination therapy also reduced T-cell exhaustion markers, indicating a restoration of immune function .
Case Study 1: Acute Myeloid Leukemia
In a preclinical study involving AML patients, the this compound VIPhyb was shown to enhance T-cell activation significantly. The study reported that patients with higher levels of VIP exhibited poorer clinical responses to treatment, suggesting that targeting VIP signaling could serve as a therapeutic strategy in AML management .
Case Study 2: Pancreatic Cancer
Another study explored the effects of VIP antagonism in PDAC models. Mice treated with ANT308 showed reduced tumor growth rates and improved survival compared to controls. Notably, the combination of ANT308 with immunotherapy led to complete tumor regression in some cases .
Comparative Table of VIP Antagonists
Antagonist | EC50 (µM) | Key Effects | Notes |
---|---|---|---|
VIPhyb | 5 | Moderate T-cell activation | Lower potency; limited clinical efficacy |
ANT308 | 0.3-0.4 | Significant increase in T-cell activation | Most promising for further studies |
ANT195 | 1 | Potent T-cell activation but cytotoxic at higher doses | Requires careful dosing |
Properties
IUPAC Name |
(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C154H257N49O40S/c1-15-81(10)120(146(239)195-104(68-79(6)7)134(227)187-101(123(164)216)72-115(161)211)199-142(235)111(76-204)197-138(231)109(74-117(163)213)192-135(228)103(67-78(4)5)189-136(229)105(69-85-40-46-88(207)47-41-85)190-130(223)93(32-18-22-57-157)179-127(220)94(33-19-23-58-158)184-145(238)119(80(8)9)198-124(217)82(11)177-125(218)99(54-65-244-14)182-132(225)98(52-53-114(160)210)181-126(219)92(31-17-21-56-156)178-128(221)95(34-24-59-173-151(165)166)180-133(226)102(66-77(2)3)188-131(224)97(36-26-61-175-153(169)170)185-147(240)121(83(12)205)200-140(233)106(70-86-42-48-89(208)49-43-86)191-137(230)108(73-116(162)212)193-139(232)110(75-118(214)215)196-148(241)122(84(13)206)201-141(234)107(71-87-44-50-90(209)51-45-87)194-144(237)113-39-29-64-203(113)150(243)100(37-27-62-176-154(171)172)186-129(222)96(35-25-60-174-152(167)168)183-143(236)112-38-28-63-202(112)149(242)91(159)30-16-20-55-155/h40-51,77-84,91-113,119-122,204-209H,15-39,52-76,155-159H2,1-14H3,(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H2,164,216)(H,177,218)(H,178,221)(H,179,220)(H,180,226)(H,181,219)(H,182,225)(H,183,236)(H,184,238)(H,185,240)(H,186,222)(H,187,227)(H,188,224)(H,189,229)(H,190,223)(H,191,230)(H,192,228)(H,193,232)(H,194,237)(H,195,239)(H,196,241)(H,197,231)(H,198,217)(H,199,235)(H,200,233)(H,201,234)(H,214,215)(H4,165,166,173)(H4,167,168,174)(H4,169,170,175)(H4,171,172,176)/t81-,82-,83+,84+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,119-,120-,121?,122?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYWUGLFWCEKAN-LPTVATHXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C154H257N49O40S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3467.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125093-93-8 | |
Record name | (Vip-neurotensin) hybrid antagonist | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125093938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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